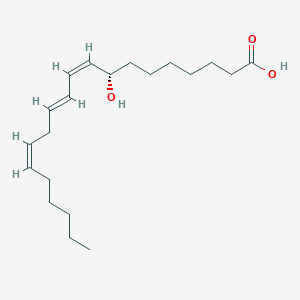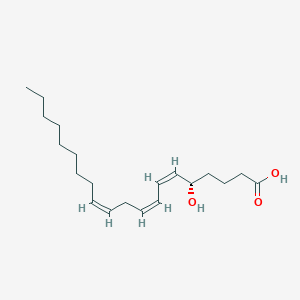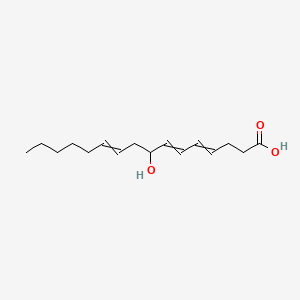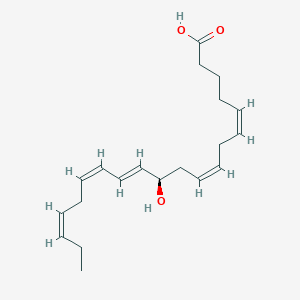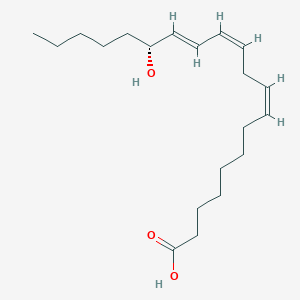
(7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl Leukotriene E4 is a metabolite of Leukotriene E4, which is part of the cysteinyl leukotrienes family. These compounds are involved in inflammatory responses and are produced by various white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils . N-acetyl Leukotriene E4 is found in bile and urine and is known to cause vasoconstriction in mesenteric vessels, leading to reduced blood flow to the gut .
準備方法
The preparation of N-acetyl Leukotriene E4 involves the metabolism of Leukotriene E4. This process is prominent in rats but of minor importance in humans . The synthetic route typically involves the acetylation of Leukotriene E4, which can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the stability of the product.
laboratory-scale synthesis involves careful handling and storage to prevent degradation, as the compound is sensitive to oxygen and light .
化学反応の分析
N-acetyl Leukotriene E4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert N-acetyl Leukotriene E4 into less active forms.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-acetyl Leukotriene E4 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving leukotriene metabolism and synthesis.
Biology: Researchers study its role in inflammatory responses and its effects on various biological systems.
Medicine: It is investigated for its potential role in diseases characterized by excessive leukotriene production, such as asthma and allergic reactions.
Industry: Although its industrial applications are limited, it is used in the development of anti-inflammatory drugs and other therapeutic agents
作用機序
N-acetyl Leukotriene E4 exerts its effects by interacting with specific receptors on target cells. It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation . The molecular targets and pathways involved include the leukotriene receptors and downstream signaling pathways such as the Mitogen-Activated Protein Kinases (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways .
類似化合物との比較
N-acetyl Leukotriene E4 is similar to other cysteinyl leukotrienes, such as Leukotriene C4, Leukotriene D4, and Leukotriene E4. it is unique in that it is an acetylated metabolite, which makes it less potent as a vasoconstricting agent compared to Leukotriene C4 . Other similar compounds include:
Leukotriene C4: A potent vasoconstrictor and bronchoconstrictor.
Leukotriene D4: Known for its role in bronchoconstriction and increased vascular permeability.
Leukotriene E4: The parent compound of N-acetyl Leukotriene E4, involved in inflammation and immune responses.
特性
分子式 |
C25H39NO6S |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
(7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+ |
InChIキー |
BGGYAYMMFYBWEX-RLYPADOHSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/C(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
正規SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



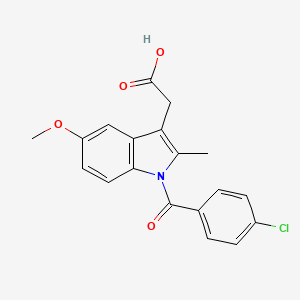
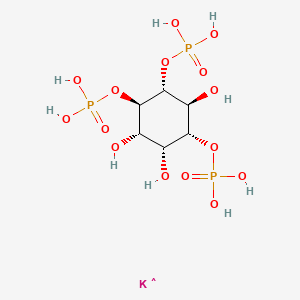
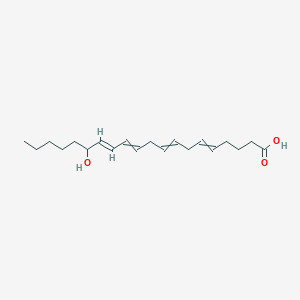
![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)
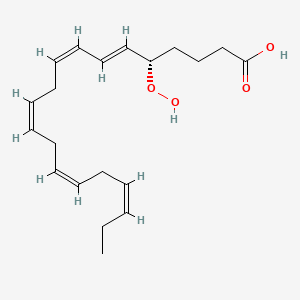

![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
